Xantocillin

Description

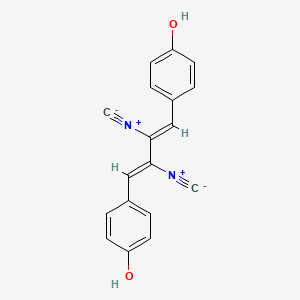

This compound is a chemical compound of cyanide.

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

4-[(1Z,3Z)-4-(4-hydroxyphenyl)-2,3-diisocyanobuta-1,3-dienyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2/c1-19-17(11-13-3-7-15(21)8-4-13)18(20-2)12-14-5-9-16(22)10-6-14/h3-12,21-22H/b17-11-,18-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMVKDUTYAGKEW-WHYMJUELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C(=CC1=CC=C(C=C1)O)C(=CC2=CC=C(C=C2)O)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C-]#[N+]/C(=C\C1=CC=C(C=C1)O)/C(=C/C2=CC=C(C=C2)O)/[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801018149 | |

| Record name | Xantocillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

580-74-5, 11042-38-9 | |

| Record name | Xanthocillin X | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=580-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xantocillin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthocillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011042389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xantocillin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xantocillin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xantocillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xanthocillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XANTOCILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06Z55VZ40D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical structure and properties of Xantocillin

Introduction

Xantocillin, also known as this compound X, is a pioneering natural product, being the first identified to possess an isocyanide functional group.[1] Isolated initially from Penicillium notatum in 1950, it has since been discovered in other fungi, including Aspergillus fumigatus.[1][2] This molecule is the primary component, constituting about 70%, of a complex of related antibiotics that also includes this compound Y1 and Y2.[3] this compound exhibits a broad spectrum of antibiotic activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2] Its unique structure and mechanism of action make it a subject of significant interest in the development of new antimicrobial agents.

Chemical Structure and Properties

This compound is chemically designated as 4,4′-(2,3-Diisocyano-1,3-butadiene-1,4-diyl)bisphenol.[3] The core structure consists of a 1,3-butadiene backbone with isocyanide groups at the 2nd and 3rd positions and p-hydroxyphenyl groups attached to the 1st and 4th positions. This planar structure is achiral.[4][5]

Table 1: Physicochemical Properties of this compound X

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₂N₂O₂ | [3][4][6] |

| Molecular Weight | 288.30 g/mol | [3][4] |

| Appearance | Yellow needles or rhombs | [3] |

| Melting Point | Chars at approximately 210°C; Decomposes at 200°C | [1][3] |

| Solubility | Soluble in alcohol, ether, acetone, dioxane, and aqueous alkaline solutions. Practically insoluble in water, petroleum ether, benzene, and chloroform. | [3] |

| CAS Number | 580-74-5 | [3] |

Biosynthesis

The biosynthesis of this compound originates from the amino acid tyrosine.[2] In a pathway elucidated in Aspergillus fumigatus, a biosynthetic gene cluster (BGC) named 'xan' is responsible for its production.[7][8] The production of metabolites from this cluster is observed to increase under conditions of copper starvation.[7][8]

The key steps in the proposed biosynthetic pathway are:

-

Conversion of tyrosine to an intermediate compound by the enzyme XanB.

-

Transformation of this intermediate into this compound, catalyzed by the enzyme XanG.[9]

Mechanism of Action

This compound exhibits its broad-spectrum antibacterial activity through a novel mechanism of action: the dysregulation of heme biosynthesis.[10][11] This is achieved by the direct sequestration of heme, a critical cofactor for many cellular processes.[12]

The proposed mechanism involves the following steps:

-

This compound enters the bacterial cell.

-

The isonitrile functional groups of this compound bind directly to iron-bound heme.[12]

-

This binding sequesters regulatory heme, making it unavailable for its cognate enzymes.[12]

-

The depletion of available heme leads to the uncontrolled biosynthesis of porphyrins, the precursors of heme.[11][12]

-

The accumulation of porphyrins results in cellular stress and the production of reactive oxygen species, ultimately leading to bacterial cell death.[12]

This mechanism is distinct from many common antibiotics, making this compound a promising candidate for combating multidrug-resistant bacteria.[12][13] It has shown particular efficacy against Acinetobacter baumannii, a high-priority pathogen.[10][12]

In addition to its antibacterial properties, this compound has also been shown to induce autophagy in human hepatoma (HepG2) cells through the inhibition of the MEK/ERK signaling pathway.[6][14]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains is a key measure of its antibiotic efficacy. The broth microdilution method is a standard procedure for this determination.

General Protocol:

-

Preparation of Bacterial Inoculum: A bacterial culture is grown to a specific optical density (e.g., 0.5 McFarland standard), which corresponds to a defined number of bacterial cells per milliliter.[3]

-

Serial Dilution of this compound: A stock solution of this compound is serially diluted in a 96-well plate to create a range of concentrations.[3]

-

Inoculation: A standardized volume of the bacterial inoculum is added to each well of the 96-well plate containing the different this compound concentrations.[3] Controls, including a growth control (no antibiotic) and a sterile control (no bacteria), are also included.[3]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 18 hours at 37°C).[3]

-

Data Analysis: Bacterial growth is assessed by measuring the turbidity (optical density) in each well. The MIC is defined as the lowest concentration of this compound that inhibits visible bacterial growth.[7]

Table 2: Representative Minimum Inhibitory Concentrations (MICs) for this compound X

| Bacterial Strain | MIC (µg/mL) |

| Acinetobacter baumannii | 0.25 - 2 |

| Escherichia coli | 8 - 32 |

| Pseudomonas aeruginosa | 16 - 64 |

| Staphylococcus aureus | 1 - 4 |

(Note: These are representative values and can vary between specific strains and experimental conditions.)

Identification of Resistant Mutants

Identifying and characterizing resistant mutants is a classical method to elucidate the mechanism of action of an antibiotic.

General Protocol:

-

Exposure to Sub-inhibitory Concentrations: Bacteria are cultured in the presence of sub-MIC levels of this compound over multiple passages. This creates selective pressure for the development of resistance.

-

Isolation of Resistant Colonies: Bacteria that exhibit growth at higher concentrations of this compound are isolated and cultured.

-

Genomic Sequencing: The genomes of the resistant mutants are sequenced and compared to the wild-type strain to identify mutations. In the case of this compound, a conserved mutation in the heme biosynthesis enzyme porphobilinogen synthase (PbgS) was identified in resistant A. baumannii strains.[10][11]

-

Phenotypic Characterization: The resistant mutants are further characterized to confirm the resistance phenotype and to study the functional consequences of the identified mutations.

Heme Sequestration Assay

This assay is used to demonstrate the direct binding of this compound to heme.

General Protocol:

-

Reconstitution of Holo-Horseradish Peroxidase (HRP): The assay utilizes the cofactor-free form of HRP (apoHRP). In the presence of heme (as hemin), apoHRP is reconstituted into its active form, holoHRP.

-

Pre-incubation with this compound: Hemin is pre-incubated with varying concentrations of this compound before the addition of apoHRP.

-

Measurement of HRP Activity: The activity of the reconstituted holoHRP is measured colorimetrically. A decrease in HRP activity with increasing concentrations of this compound indicates that this compound is binding to hemin and preventing the reconstitution of holoHRP.[2]

-

Control Experiment: To exclude direct inhibition of holoHRP, a control experiment is performed where apoHRP is pre-incubated with hemin before the addition of this compound.[2]

Conclusion

This compound stands out as a natural product with a unique chemical structure and a compelling mechanism of action. Its ability to target heme biosynthesis, a pathway not commonly exploited by current antibiotics, makes it an attractive lead compound for the development of new drugs to combat the growing threat of antibiotic resistance. Further research into its structure-activity relationships and in vivo efficacy is warranted to fully realize its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Development of a Protocol for Predicting Bacterial Resistance to Microbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Metal Ions in Biology, Biochemistry and Medicine [ouci.dntb.gov.ua]

- 6. Metallophenolomics: A Novel Integrated Approach to Study Complexation of Plant Phenolics with Metal/Metalloid Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bmglabtech.com [bmglabtech.com]

- 8. Ironing out New Antibiotic Mechanisms with Xanthocillin X - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Current and Future Technologies for the Detection of Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. emerypharma.com [emerypharma.com]

- 14. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

Xantocillin's Unconventional Assault on Gram-Negative Bacteria: A Technical Guide to its Heme Sequestration Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of xantocillin, a potent isonitrile natural product, against challenging Gram-negative bacteria. This document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved.

Introduction: A Renewed Hope Against Gram-Negative Threats

Gram-negative bacteria, characterized by their formidable dual-membrane envelope, present a significant challenge to modern medicine due to their intrinsic resistance to many antibiotics.[1][2][3] The urgent need for novel therapeutic strategies has led to a renewed interest in natural products with unique mechanisms of action. This compound, first isolated in 1948, has emerged as a promising candidate, demonstrating potent bactericidal activity against a range of clinically relevant Gram-negative pathogens, including the critical priority pathogen Acinetobacter baumannii.[1][4][5][6][7][8][9] This guide elucidates the intricate molecular strategy employed by this compound to overcome the defenses of these resilient bacteria.

Core Mechanism of Action: Dysregulation of Heme Biosynthesis

Contrary to many conventional antibiotics that target cell wall synthesis or protein translation, this compound employs a novel strategy centered on the disruption of heme metabolism.[10][11][12][13][14] The core of its mechanism is the direct sequestration of heme, a critical iron-containing cofactor essential for numerous cellular processes.[1][4][5][7]

The proposed mechanism unfolds as follows:

-

Heme Sequestration: this compound directly binds to iron-bound heme within the bacterial cell.[4]

-

Enzyme Inhibition: This sequestration prevents heme from incorporating into its cognate enzymes, thereby inhibiting their function.[1][4][5][7]

-

Biosynthetic Dysregulation: The depletion of functional heme-containing enzymes triggers an uncontrolled upregulation of the heme biosynthesis pathway as the bacterium attempts to compensate.[1][4][5][7]

-

Porphyrin Accumulation & Cellular Stress: This leads to the accumulation of porphyrin precursors, which are toxic to the cell and induce significant cellular stress.[1][4][5][7]

-

Bacterial Cell Death: The culmination of enzymatic dysfunction and the toxic effects of porphyrin accumulation results in bacterial cell death.[1][4][5][7]

Interestingly, studies of resistant A. baumannii strains revealed a conserved mutation in the porphobilinogen synthase (PbgS) gene, an enzyme involved in an early step of heme biosynthesis.[1][4][5][7] However, this compound does not directly inhibit PbgS. Instead, the mutation leads to a less efficient enzyme, resulting in a lower overall production of heme.[4][6] This suggests that a reduced heme pool confers resistance by limiting the primary target for this compound's sequestration activity.

References

- 1. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scientists discover how antibiotics penetrate Gram-negative bacterial cell walls – News Bureau [news.illinois.edu]

- 3. Resistance of Gram-Negative Bacteria to Current Antibacterial Agents and Approaches to Resolve It - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumannii via Dysregulation of Heme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ironing out New Antibiotic Mechanisms with Xanthocillin X - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. portal.fis.tum.de [portal.fis.tum.de]

- 10. resources.biomol.com [resources.biomol.com]

- 11. Inhibition of Protein Synthesis by Antibiotics [sigmaaldrich.com]

- 12. Effects of antibiotics on bacterial cell morphology and their physiological origins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Bacterial cell wall composition and the influence of antibiotics by cell-wall and whole-cell NMR - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthetic pathway of Xantocillin in Penicillium

An In-depth Technical Guide to the Biosynthetic Pathway of Xantocillin in Penicillium

Executive Summary

This compound, first isolated from Penicillium notatum, holds historical significance as the first natural product identified to contain the isocyanide functional group. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, targeting researchers, scientists, and drug development professionals. It delineates the core enzymatic steps, the genetic architecture of the biosynthetic gene cluster (BGC), and the regulatory mechanisms governing its production. This document synthesizes current knowledge, presenting detailed experimental protocols for pathway elucidation and quantitative data on metabolite production. Visualizations of the biosynthetic and regulatory pathways, alongside a typical experimental workflow, are provided to facilitate a deeper understanding of the molecular processes involved.

Introduction to this compound

This compound is a dimeric antibiotic characterized by two p-hydroxyphenyl groups linked by a central buta-1,3-diene core, with each of the central carbons bearing an isocyanide (-N≡C) moiety. First reported in 1950, its unique structure and biological activity have prompted investigations into its formation. While initially discovered in Penicillium, significant elucidation of its biosynthetic pathway has been achieved through studies in other fungi, notably Aspergillus fumigatus. This compound exhibits broad-spectrum antibacterial activity, which has been attributed to its ability to dysregulate heme biosynthesis in bacteria, representing a unique mechanism of action.

The this compound Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). In Aspergillus, this is termed the xan cluster. A homologous cluster, designated for, has been identified in the endophytic fungus Penicillium chrysogenum MT-40. The core genes within this cluster and their putative functions are essential for understanding the synthesis of the molecule.

Table 1: Core Genes in the this compound Biosynthetic Gene Cluster and Their Functions

| Gene | Protein Product | Putative Function | Homologue (S. cerevisiae) |

|---|---|---|---|

| xanB / forB | Isocyanide Synthase (ICS) - Non-Ribosomal Peptide Synthase (NRPS) hybrid | Catalyzes the conversion of L-tyrosine to an isocyanide intermediate. | Dit1 |

| xanG / forG | Cytochrome P450 monooxygenase | Catalyzes the oxidative dimerization of the isocyanide intermediate to form the this compound scaffold. | Dit2 |

| xanA | Isocyanide hydratase | Potentially involved in isocyanide detoxification or modification of intermediates. | - |

| xanE | Methyltransferase | Likely responsible for the methylation of this compound derivatives. | - |

| xanC | Transcription factor | Putative pathway-specific regulator of the xan gene cluster. | - |

The Core Biosynthetic Pathway

The synthesis of this compound proceeds in a concise, two-step enzymatic cascade starting from the primary metabolite L-tyrosine.

-

Isocyanide Formation: The hybrid enzyme XanB, an isocyanide synthase-nonribosomal peptide synthase (ICS-NRPS), activates L-tyrosine and catalyzes a two-step sequence to form a reactive isocyanide intermediate, proposed to be 2-formamido-3-(4-hydroxyphenyl) acrylic acid or a related compound.

-

Oxidative Dimerization: The cytochrome P450 enzyme, XanG, then catalyzes the oxidative dimerization of two molecules of the isocyanide intermediate. This crucial step forms the characteristic 1,4-bis(4-hydroxyphenyl)buta-1,3-diene backbone of this compound.

In Vitro Efficacy of Xantocillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of Xantocillin, a broad-spectrum antibiotic with a novel mechanism of action. The information presented herein is intended to support research and development efforts in the field of antimicrobial drug discovery.

Executive Summary

This compound demonstrates significant in vitro activity against a range of bacteria, including challenging Gram-negative pathogens. Its unique mechanism of action, which involves the sequestration of heme and subsequent disruption of heme biosynthesis, sets it apart from many conventional antibiotics. This guide summarizes the available quantitative efficacy data, details the experimental protocols used to evaluate its activity, and provides a visual representation of its molecular mechanism.

Quantitative Efficacy Data

The in vitro antibacterial activity of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes representative MIC values for this compound X (Xan) against various bacterial strains.

| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Acinetobacter baumannii | Gram-Negative | 0.5 |

| Escherichia coli | Gram-Negative | 4 |

| Pseudomonas aeruginosa | Gram-Negative | 16 |

| Staphylococcus aureus | Gram-Positive | 2 |

| Enterococcus faecalis | Gram-Positive | 8 |

Mechanism of Action: Heme Sequestration

This compound's primary mechanism of action is not the inhibition of a specific enzyme but rather the direct binding to and sequestration of heme, an essential cofactor in numerous cellular processes. This interaction disrupts the delicate balance of heme biosynthesis and utilization within the bacterial cell.

The proposed mechanism unfolds as follows:

-

This compound enters the bacterial cell.

-

The isonitrile functional groups of this compound directly bind to iron-bound heme.

-

This binding sequesters regulatory heme, making it unavailable for its cognate enzymes and regulatory proteins.

-

The depletion of regulatory heme leads to the dysregulation of the heme biosynthesis pathway, resulting in the accumulation of porphyrin precursors.

-

The accumulation of these precursors generates reactive oxygen species (ROS), leading to oxidative stress and ultimately, bacterial cell death.

This novel mechanism presents a promising avenue for combating antibiotic resistance, as it targets a pathway not commonly exploited by existing antibiotics.

Below is a diagram illustrating the proposed signaling pathway and mechanism of action of this compound.

Caption: Proposed mechanism of action of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the in vitro efficacy of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial strain.

Materials:

-

This compound stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

-

Prepare the bacterial inoculum by suspending colonies from an overnight culture in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Heme Sequestration Assay

This colorimetric assay measures the level of regulatory heme in bacterial cells after treatment with this compound, using the reconstitution of horseradish peroxidase (HRP) as an indicator.

Materials:

-

Apo-horseradish peroxidase (apoHRP)

-

Hemin (heme source)

-

This compound

-

Phosphate-buffered saline (PBS)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Bacterial cell lysate

-

96-well microtiter plate

-

Plate reader

Procedure:

-

In Vitro Validation:

-

Pre-incubate varying concentrations of this compound with a fixed concentration of hemin in PBS.

-

Add apoHRP to the mixture and incubate to allow for reconstitution of holoHRP.

-

Initiate the colorimetric reaction by adding TMB substrate.

-

Measure the absorbance at the appropriate wavelength to determine HRP activity. A decrease in activity with increasing this compound concentration indicates heme sequestration.

-

-

Cellular Assay:

-

Treat bacterial cells with varying concentrations of this compound for a defined period.

-

Lyse the bacterial cells to release the intracellular contents.

-

Add the cell lysate to a solution containing apoHRP.

-

Measure the reconstituted HRP activity as described above. A dose-dependent decrease in HRP activity indicates sequestration of intracellular regulatory heme by this compound.

-

Porphyrin Accumulation Assay

This protocol describes the extraction and quantification of porphyrins from bacterial cells, which accumulate as a result of the dysregulation of the heme biosynthesis pathway by this compound.

Materials:

-

Bacterial culture treated with this compound

-

Ethyl acetate/acetic acid (3:1, v/v)

-

3 M HCl

-

LC/MS/MS system

Procedure:

-

Harvest bacterial cells from a culture treated with this compound by centrifugation.

-

Resuspend the cell pellet in a solution of ethyl acetate/acetic acid (3:1, v/v) and lyse the cells by sonication.

-

Centrifuge to remove cell debris and transfer the supernatant to a new tube.

-

Extract the porphyrins from the organic phase into an aqueous phase by adding 3 M HCl.

-

Analyze the aqueous phase containing the porphyrins by LC/MS/MS to quantify the levels of specific porphyrin precursors, such as protoporphyrin IX and coproporphyrin III.

Generation of Resistant Mutants

This protocol describes a method for generating bacterial mutants with resistance to this compound through serial passage.

Materials:

-

Bacterial strain of interest

-

Liquid growth medium (e.g., CAMHB)

-

This compound

-

Agar plates

Procedure:

-

Inoculate the bacterial strain into a liquid medium containing a sub-inhibitory concentration of this compound (e.g., 0.25x MIC).

-

Incubate the culture until growth is observed.

-

Passage the culture into a fresh medium containing a higher concentration of this compound (e.g., 0.5x MIC).

-

Repeat the serial passage with gradually increasing concentrations of this compound.

-

After several passages, plate the culture onto agar containing a high concentration of this compound to isolate resistant colonies.

-

The resulting resistant mutants can then be subjected to whole-genome sequencing to identify mutations that confer resistance, providing further insight into the drug's mechanism of action.

Chemical Proteomics Workflow for Target Deconvolution

While the primary target of this compound is heme, chemical proteomics can be employed to rule out primary protein targets. This generalized workflow outlines the key steps.

Workflow:

-

Probe Synthesis: Synthesize a this compound-based chemical probe by incorporating a reporter tag (e.g., biotin or a clickable alkyne) and a photoreactive group.

-

Cellular Labeling: Incubate the probe with live bacterial cells or cell lysates.

-

Cross-linking: If a photoreactive group is used, irradiate the sample with UV light to covalently link the probe to any interacting proteins.

-

Enrichment: Lyse the cells and enrich the probe-bound proteins using affinity purification (e.g., streptavidin beads for a biotin tag).

-

Protein Identification: Digest the enriched proteins and identify them using mass spectrometry-based proteomics.

-

Target Validation: Validate potential protein targets through further biochemical and genetic experiments.

The following diagram illustrates a general workflow for chemical proteomics.

Caption: General workflow for chemical proteomics.

Conclusion

The in vitro data for this compound highlight its potential as a promising antibacterial agent with a novel mechanism of action that circumvents common resistance pathways. The detailed protocols provided in this guide are intended to facilitate further research into its efficacy and mechanism, ultimately aiding in the development of new and effective antimicrobial therapies.

Xantocillin's Role in Inducing Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xantocillin, a natural product first identified from Penicillium species, has demonstrated a variety of biological activities. Recent research has illuminated its role as a potent inducer of autophagy, a cellular process of self-degradation that is critical for homeostasis and is implicated in both health and disease. This technical guide provides an in-depth overview of the mechanisms by which this compound induces autophagy, focusing on the underlying signaling pathways. It offers a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound and its derivatives, particularly in the context of oncology and other diseases where modulation of autophagy is a key therapeutic strategy.

Core Mechanism of Action

This compound induces autophagy in cancer cells, such as human hepatocellular carcinoma (HepG2), primarily through a dual-action mechanism involving the modulation of two critical signaling pathways. The compound inhibits the MEK/ERK signaling pathway, which in turn leads to the dephosphorylation and inactivation of the mammalian target of rapamycin (mTOR), a key negative regulator of autophagy. Concurrently, this compound upregulates the class III PI3K/Beclin 1 signaling pathway, a crucial step for the initiation of autophagosome formation.[1] This coordinated regulation shifts the cellular balance towards a pro-autophagic state, leading to the formation of autophagosomes and subsequent degradation of cellular components.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on this compound-induced autophagy. The data is derived from in vitro experiments on HepG2 human hepatocellular carcinoma cells.

| Parameter | Method | Treatment | Observation | Reference |

| Cell Viability (IC50) | MTT Assay | 48h treatment with SD118-Xanthocillin X | 22.88 ± 4.76 µM | |

| Autophagosome Formation | Transmission Electron Microscopy (TEM) | 24.3 µM SD118-Xanthocillin X for 12h, 24h, 48h | Time-dependent increase in the number of autophagic vacuoles. | |

| LC3 mRNA Expression | Quantitative Real-Time PCR | 24.3 µM SD118-Xanthocillin X for 12h, 24h, 48h | Time-dependent increase in LC3 mRNA levels. | |

| Beclin 1 mRNA Expression | Quantitative Real-Time PCR | 24.3 µM SD118-Xanthocillin X for 12h, 24h, 48h | Time-dependent increase in Beclin 1 mRNA levels. | |

| LC3-I to LC3-II Conversion | Western Blot | 24.3 µM SD118-Xanthocillin X for 12h, 24h, 48h | Time-dependent increase in the lipidated form of LC3 (LC3-II). | |

| Beclin 1 Protein Expression | Western Blot | 24.3 µM SD118-Xanthocillin X for 12h, 24h, 48h | Time-dependent up-regulation of Beclin 1 protein. | |

| mTOR Phosphorylation | Western Blot | 24.3 µM SD118-Xanthocillin X | Decreased levels of phosphorylated mTOR (p-mTOR). | |

| ERK Phosphorylation | Western Blot | 24.3 µM SD118-Xanthocillin X | Down-regulation of phosphorylated Erk1/2 (p-Erk1/2). | |

| Effect of Autophagy Inhibition | MTT Assay | 5 mM 3-Methyladenine (3-MA) + SD118-Xanthocillin X | 3-MA partially attenuated the growth-inhibitory effect of SD118-Xanthocillin X. |

Signaling Pathways and Experimental Workflows

This compound-Induced Autophagy Signaling Pathway

The diagram below illustrates the proposed signaling cascade initiated by this compound, leading to the induction of autophagy.

General Experimental Workflow for Assessing Autophagy

The following diagram outlines a typical workflow for investigating the autophagic effects of a compound like this compound.

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multi-well spectrophotometer

Protocol:

-

Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and control substances for the desired time period (e.g., 48 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Visualization of Autophagosomes: Transmission Electron Microscopy (TEM)

TEM provides high-resolution images of cellular ultrastructure, allowing for the direct visualization of autophagosomes.

Materials:

-

2.5% glutaraldehyde in 0.1 M phosphate buffer (fixative)

-

1% osmium tetroxide (post-fixative)

-

Ethanol series (for dehydration)

-

Propylene oxide

-

Epoxy resin (for embedding)

-

Uranyl acetate and lead citrate (stains)

Protocol:

-

Cell Preparation: Culture and treat cells as required.

-

Fixation: Harvest the cells and fix them with 2.5% glutaraldehyde for 2 hours at 4°C.

-

Post-fixation: Wash the cells with phosphate buffer and post-fix with 1% osmium tetroxide for 1 hour.

-

Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).

-

Infiltration and Embedding: Infiltrate the samples with propylene oxide and then embed them in epoxy resin.

-

Sectioning: Polymerize the resin and cut ultra-thin sections (70-90 nm) using an ultramicrotome.

-

Staining: Mount the sections on copper grids and stain with uranyl acetate followed by lead citrate.

-

Imaging: Observe the sections under a transmission electron microscope and capture images of cells, identifying autophagosomes by their characteristic double membrane and enclosed cytoplasmic contents.

Analysis of Autophagy-Related Gene Expression: Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the mRNA levels of autophagy-related genes like LC3 and Beclin 1.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

Gene-specific primers for LC3, Beclin 1, and a housekeeping gene (e.g., GAPDH or ACTB)

-

Real-time PCR instrument

Protocol:

-

RNA Extraction: Treat cells with this compound for the desired times, then extract total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, primers, and qPCR master mix.

-

Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Detection of Autophagy-Related Proteins: Western Blotting

Western blotting is used to detect changes in the levels of key autophagy-related proteins.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-LC3, anti-p62/SQSTM1, anti-Beclin 1, anti-p-ERK, anti-ERK, anti-p-mTOR, anti-mTOR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin. The ratio of LC3-II to LC3-I or β-actin is a key indicator of autophagy induction. A decrease in p62/SQSTM1 levels also signifies autophagic flux.

References

Methodological & Application

Protocol for the Isolation and Purification of Xantocillin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Xantocillin, a bioactive secondary metabolite first isolated from the fungus Penicillium notatum.

Introduction

This compound was first reported in 1950 by W. Rothe from cultures of Penicillium notatum.[1] It is a yellow crystalline substance with antibiotic properties. This document outlines the general procedures for the cultivation of the producing organism, extraction of the compound, and subsequent purification steps. The protocols provided are based on established methodologies for the isolation of secondary metabolites from fungal cultures.

Data Presentation

Due to the limited availability of specific quantitative data in the public domain for each step of this compound isolation, the following table provides a general overview of expected outcomes based on typical fungal metabolite purification processes. Researchers should maintain detailed records to establish specific yields and purity levels for their particular process.

| Purification Step | Key Parameters | Expected Purity | Expected Yield | Analytical Method for Assessment |

| Fermentation | Media composition, pH, temperature, aeration, incubation time | N/A | Varies | Microscopic examination, bioassay |

| Solvent Extraction | Choice of solvent (e.g., Ethyl Acetate), pH of broth | Low | High | Thin Layer Chromatography (TLC) |

| Column Chromatography | Stationary phase (e.g., Silica Gel), mobile phase gradient | Medium to High | Moderate | TLC, UV-Vis Spectroscopy |

| Crystallization | Solvent system, temperature | High | Low to Moderate | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

Experimental Protocols

Cultivation of Penicillium notatum

This protocol describes the cultivation of Penicillium notatum for the production of this compound.

Materials:

-

Pure culture of Penicillium notatum

-

Potato Dextrose Agar (PDA) plates

-

Liquid fermentation medium (e.g., Potato Dextrose Broth or a custom medium)

-

Sterile flasks and incubator shaker

Procedure:

-

Inoculate a PDA plate with the Penicillium notatum culture and incubate at 25-28°C for 5-7 days until sufficient sporulation is observed.

-

Prepare a seed culture by inoculating a flask containing liquid fermentation medium with spores from the PDA plate.

-

Incubate the seed culture at 25-28°C on a rotary shaker at 150-200 rpm for 2-3 days.

-

Inoculate the production-scale fermentation flasks with the seed culture (typically 5-10% v/v).

-

Incubate the production cultures under the same conditions as the seed culture for 7-14 days. The optimal fermentation time should be determined by monitoring the production of this compound, for instance, through bioassays or chromatographic analysis of small samples.

Extraction of Crude this compound

This protocol outlines the extraction of this compound from the fermentation broth.

Materials:

-

Fermentation broth from Penicillium notatum culture

-

Ethyl acetate (or other suitable organic solvent like chloroform or butyl acetate)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Separate the fungal mycelium from the fermentation broth by filtration or centrifugation. The mycelium can also be extracted separately to ensure complete recovery of the product.

-

Adjust the pH of the filtered broth to be acidic (e.g., pH 2-3) to facilitate the extraction of acidic compounds like this compound.

-

Transfer the acidified broth to a separatory funnel and add an equal volume of ethyl acetate.

-

Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.

-

Allow the layers to separate and collect the upper organic layer containing the extracted compounds.

-

Repeat the extraction process with the aqueous layer 2-3 times to maximize the yield.

-

Combine all the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Purification by Column Chromatography

This protocol describes the purification of this compound from the crude extract using column chromatography.

Materials:

-

Crude this compound extract

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

A series of solvents for the mobile phase (e.g., a gradient of hexane and ethyl acetate)

-

Collection tubes

-

TLC plates and developing chamber

Procedure:

-

Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane).

-

Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles.

-

Dissolve the crude this compound extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

-

Begin the elution process by passing the mobile phase through the column. Start with a low polarity solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

-

Collect the eluate in fractions using collection tubes.

-

Monitor the separation of compounds by spotting the collected fractions on TLC plates and visualizing them under UV light or with a suitable staining reagent.

-

Combine the fractions that contain the pure this compound (as determined by TLC).

-

Evaporate the solvent from the combined fractions to obtain the purified this compound.

Crystallization

This final step is to obtain highly pure this compound in crystalline form.

Materials:

-

Purified this compound from column chromatography

-

A suitable solvent system for crystallization (e.g., ethanol-water, methanol-water)

-

Beaker or flask

-

Filtration apparatus

Procedure:

-

Dissolve the purified this compound in a minimal amount of a suitable hot solvent.

-

Slowly add a co-solvent in which this compound is less soluble until the solution becomes slightly turbid.

-

Allow the solution to cool down slowly to room temperature and then, if necessary, in a refrigerator to promote crystal formation.

-

Collect the crystals by filtration and wash them with a small amount of the cold solvent mixture.

-

Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

Caption: Experimental workflow for the isolation and purification of this compound.

References

Application of Xantocillin as an Antibiotic in Cell Culture

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Xantocillin, the first natural product discovered to contain an isocyanide functional group, is a potent antibiotic with a unique mechanism of action.[1] It exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][2][3] This document provides detailed application notes and protocols for the use of this compound as a novel antibiotic for controlling bacterial contamination in eukaryotic cell cultures. Its distinct mode of action, which involves the sequestration of heme and subsequent dysregulation of the bacterial heme biosynthesis pathway, suggests a high degree of selectivity for bacterial cells with low toxicity to mammalian cells.[3][4]

Mechanism of Action

This compound's antibacterial effect stems from its ability to directly bind to and sequester intracellular heme in bacteria.[1] This sequestration disrupts the delicate balance of the heme biosynthesis pathway, leading to an accumulation of toxic porphyrin precursors and ultimately causing bacterial cell death.[3][4] This targeted disruption of a critical bacterial metabolic pathway makes it an attractive alternative to conventional antibiotics used in cell culture, which often have off-target effects on eukaryotic cells.

Data Presentation

Table 1: Antibacterial Spectrum of this compound X

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound X against a range of bacterial species commonly encountered as contaminants in cell culture.

| Bacterial Species | Strain | MIC (µM) | Gram Stain | Reference |

| Acinetobacter baumannii | ATCC 19606 | 0.1 | Negative | [2] |

| Acinetobacter baumannii | ATCC 17989 | 0.2 | Negative | [2] |

| Acinetobacter baumannii (MDR) | AB5075 | 2 | Negative | [2] |

| Escherichia coli | K12 | 8 | Negative | [2] |

| Klebsiella pneumoniae | - | 4 | Negative | [2] |

| Pseudomonas aeruginosa | - | 4 | Negative | [2] |

| Staphylococcus aureus (MSSA) | - | 1 | Positive | [2] |

| Staphylococcus aureus (MRSA) | - | 2 | Positive | [2] |

MDR: Multidrug-Resistant; MSSA: Methicillin-Sensitive Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus

Note on Cytotoxicity: While comprehensive cytotoxicity data across a wide range of mammalian cell lines is still emerging, preliminary studies indicate that this compound exhibits low toxicity to human cells.[3][4] However, it is crucial to perform a cytotoxicity assay for each specific cell line to determine the optimal working concentration that is non-toxic to the eukaryotic cells while being effective against bacteria.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration for Cell Culture (Kill Curve Assay)

This protocol outlines the steps to determine the minimum concentration of this compound required to eliminate bacterial contamination without affecting the viability of the cultured eukaryotic cells.

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Eukaryotic cell line of interest

-

Complete cell culture medium

-

Bacterial culture (a common laboratory contaminant strain, e.g., E. coli or S. aureus)

-

96-well tissue culture plates

-

Spectrophotometer or plate reader

-

MTT or other cell viability assay kit

Procedure:

-

Cell Seeding: Seed the eukaryotic cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Incubate overnight to allow for cell attachment.

-

Bacterial Inoculation: Prepare a suspension of the bacterial strain and inoculate the wells containing the eukaryotic cells with a low, known concentration of bacteria.

-

This compound Treatment: Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Incubation: Replace the medium in the wells with the medium containing the different concentrations of this compound. Include control wells with no this compound and wells with bacteria but no eukaryotic cells. Incubate the plate for a period that is relevant to your cell culture (e.g., 24, 48, and 72 hours).

-

Assessment of Bacterial Growth: After the incubation period, assess bacterial growth by observing the turbidity of the medium or by plating aliquots of the supernatant on agar plates.

-

Assessment of Eukaryotic Cell Viability: Following the assessment of bacterial growth, perform a cell viability assay (e.g., MTT assay) on the eukaryotic cells to determine the cytotoxic effects of the different this compound concentrations.

-

Data Analysis: Determine the lowest concentration of this compound that completely inhibits bacterial growth (the Minimum Bactericidal Concentration in this context) while having no significant effect on the viability of the eukaryotic cells. This will be the optimal working concentration for your cell culture.

Protocol 2: Assessment of this compound Cytotoxicity on Eukaryotic Cell Lines (MTT Assay)

This protocol is used to quantify the cytotoxic effect of this compound on a specific eukaryotic cell line.

Materials:

-

This compound stock solution

-

Eukaryotic cell line of interest

-

Complete cell culture medium

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and incubate overnight.

-

This compound Treatment: Add serial dilutions of this compound to the wells. Include untreated control wells.

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell growth).

Visualizations

Caption: Mechanism of this compound's antibacterial action.

Caption: Workflow for determining the optimal this compound concentration.

Caption: Differential targeting of bacterial heme synthesis by this compound.

References

- 1. Ironing out New Antibiotic Mechanisms with Xanthocillin X - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Regulation of heme biosynthesis via the coproporphyrin dependent pathway in bacteria [frontiersin.org]

Designing In Vivo Efficacy Studies for Xantocillin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting in vivo efficacy studies for Xantocillin, a novel antibiotic with a unique mechanism of action. The protocols outlined below are based on established murine models of bacterial infection and are tailored to assess the therapeutic potential of this compound, particularly against high-priority pathogens such as Acinetobacter baumannii.

Introduction to this compound

This compound is a broad-spectrum antibiotic that exhibits a novel mechanism of action by targeting heme biosynthesis.[1][2][3] It directly binds to heme, leading to the dysregulation of the heme biosynthesis pathway, accumulation of reactive oxygen species, and subsequent bacterial cell death.[1][4] This unique mechanism makes this compound a promising candidate for combating multidrug-resistant bacteria. Its potent activity against Acinetobacter baumannii, a critical priority pathogen as identified by the World Health Organization (WHO), underscores its potential clinical significance.[1][3]

Mechanism of Action: Targeting Heme Biosynthesis

This compound's primary mode of action involves the disruption of the bacterial heme biosynthesis pathway. The following diagram illustrates the key steps in this pathway and the point of intervention by this compound.

Preclinical In Vivo Efficacy Models

The selection of an appropriate animal model is critical for evaluating the in vivo efficacy of a new antibiotic. Murine models are widely used in preclinical studies due to their cost-effectiveness, well-characterized genetics, and the availability of established infection protocols. The following models are recommended for assessing the efficacy of this compound.

Murine Septicemia Model

This model is used to evaluate the ability of an antibiotic to protect against a systemic bacterial infection.

Experimental Workflow:

Protocol:

-

Animal Model: Female BALB/c mice (6-8 weeks old).

-

Bacterial Strain: A clinically relevant strain of Acinetobacter baumannii (e.g., a multidrug-resistant isolate).

-

Infection:

-

Prepare a bacterial suspension in sterile saline to a concentration of approximately 1 x 10⁷ CFU/mL.

-

Induce sepsis by intraperitoneal (IP) injection of 0.1 mL of the bacterial suspension.

-

-

Treatment:

-

Administer this compound or vehicle control via a clinically relevant route (e.g., intravenous or intraperitoneal) at 1 and 6 hours post-infection.

-

Multiple dose levels of this compound should be tested to determine the effective dose.

-

-

Monitoring and Endpoints:

-

Monitor animal survival, clinical signs of illness (e.g., ruffled fur, lethargy), and body weight daily for up to 14 days.

-

At predetermined time points (e.g., 24 hours post-infection), a subset of animals from each group can be euthanized to determine bacterial load in blood, spleen, and liver by plating serial dilutions of tissue homogenates.

-

Hypothetical Data Presentation:

Table 1: Survival Rate in Murine Septicemia Model

| Treatment Group | Dose (mg/kg) | Route | Number of Animals | Survival Rate (%) |

| Vehicle Control | - | IP | 10 | 0 |

| This compound | 5 | IP | 10 | 40 |

| This compound | 10 | IP | 10 | 80 |

| This compound | 20 | IP | 10 | 100 |

| Comparator Antibiotic | 25 | IP | 10 | 90 |

Table 2: Bacterial Load Reduction in Murine Septicemia Model (24 hours post-infection)

| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/g Spleen (± SD) | Mean Log10 CFU/g Liver (± SD) |

| Vehicle Control | - | 7.5 ± 0.4 | 7.2 ± 0.5 |

| This compound | 10 | 4.2 ± 0.6 | 3.9 ± 0.7 |

| Comparator Antibiotic | 25 | 4.5 ± 0.5 | 4.1 ± 0.6 |

Murine Pneumonia Model

This model is essential for evaluating the efficacy of antibiotics against respiratory tract infections.

Experimental Workflow:

Protocol:

-

Animal Model: Female C57BL/6 mice (6-8 weeks old).

-

Bacterial Strain: A hypervirulent strain of Acinetobacter baumannii.

-

Infection:

-

Anesthetize mice with an appropriate anesthetic (e.g., isoflurane).

-

Instill 50 µL of a bacterial suspension (approximately 1 x 10⁸ CFU/mL) intranasally.

-

-

Treatment:

-

Begin treatment with this compound or vehicle control 2 hours post-infection and continue for a specified duration (e.g., twice daily for 3 days).

-

-

Monitoring and Endpoints:

-

Monitor survival and clinical signs daily.

-

At 24 and 72 hours post-infection, euthanize a subset of animals to determine bacterial load in the lungs.

-

Collect bronchoalveolar lavage fluid (BALF) to measure inflammatory cell influx and cytokine levels.

-

Perform histopathological analysis of lung tissue to assess inflammation and tissue damage.

-

Hypothetical Data Presentation:

Table 3: Bacterial Load in Lungs in Murine Pneumonia Model

| Treatment Group | Dose (mg/kg, BID) | Mean Log10 CFU/g Lung (± SD) at 24h | Mean Log10 CFU/g Lung (± SD) at 72h |

| Vehicle Control | - | 8.1 ± 0.5 | 8.5 ± 0.4 |

| This compound | 15 | 5.3 ± 0.7 | 3.1 ± 0.5 |

| Comparator Antibiotic | 30 | 5.8 ± 0.6 | 3.5 ± 0.6 |

Neutropenic Thigh Infection Model

This model is a standardized method for evaluating the pharmacodynamics of an antibiotic in the absence of a significant host immune response.

Experimental Workflow:

Protocol:

-

Animal Model: Female ICR mice (6-8 weeks old).

-

Induction of Neutropenia:

-

Administer cyclophosphamide intraperitoneally at 150 mg/kg four days before infection and 100 mg/kg one day before infection.

-

-

Bacterial Strain: A relevant strain of Staphylococcus aureus or Escherichia coli.

-

Infection:

-

Inject 0.1 mL of a bacterial suspension (approximately 1 x 10⁶ CFU/mL) into the thigh muscle.

-

-

Treatment:

-

Initiate treatment with this compound or vehicle control 2 hours post-infection.

-

Administer doses at various intervals to determine the pharmacokinetic/pharmacodynamic (PK/PD) driver of efficacy (e.g., T>MIC, Cmax/MIC, or AUC/MIC).

-

-

Endpoint:

-

Euthanize animals 24 hours after the start of treatment.

-

Harvest the thigh muscle, homogenize, and determine the bacterial load by plating serial dilutions.

-

Hypothetical Data Presentation:

Table 4: Efficacy of this compound in Neutropenic Thigh Infection Model

| Treatment Group | Dosing Regimen (mg/kg) | Mean Log10 CFU/g Thigh (± SD) at 24h |

| Vehicle Control | - | 8.9 ± 0.3 |

| This compound | 10 (single dose) | 6.5 ± 0.5 |

| This compound | 5 (q12h) | 5.8 ± 0.6 |

| This compound | 2.5 (q6h) | 5.1 ± 0.4 |

| Comparator Antibiotic | 20 (q12h) | 6.0 ± 0.5 |

Important Considerations for Study Design

-

Pharmacokinetics and Pharmacodynamics (PK/PD): It is crucial to characterize the PK profile of this compound in the selected animal model to inform dose selection and scheduling.

-

Toxicity: The novel mechanism of this compound, targeting a fundamental pathway, necessitates careful monitoring for potential host toxicity. Preliminary dose-range finding and toxicity studies are recommended.

-

Controls: Appropriate controls, including vehicle-treated and comparator antibiotic-treated groups, are essential for robust data interpretation.

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Conclusion

The protocols and guidelines presented here provide a framework for the preclinical in vivo evaluation of this compound. By employing these well-established animal models, researchers can generate the necessary efficacy and safety data to support the further development of this promising new antibiotic. The unique mechanism of action of this compound warrants a thorough investigation of its therapeutic potential in combating the growing threat of antimicrobial resistance.

References

- 1. A mouse model of Acinetobacter baumannii-associated pneumonia using a clinically isolated hypervirulent strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Mouse Pneumonia Model by Acinetobacter baumannii Multidrug Resistant Strains - Evotec [evotec.com]

Application Notes and Protocols for Antibacterial Susceptibility Testing of Xantocillin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the antibacterial susceptibility of Xantocillin, a natural product with known antibacterial activity. The following methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for the specific properties of this compound.

Mechanism of Action

This compound exerts its antibacterial effect through a novel mechanism of action that involves the dysregulation of heme biosynthesis.[1][2] It directly binds to heme, leading to a cascade of events that are detrimental to bacterial viability. This includes the accumulation of porphyrins and subsequent oxidative stress.[1][3]

References

Application Notes and Protocols for Xantocillin Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of Xantocillin stock solutions for laboratory use. Adherence to these guidelines will help ensure the stability and efficacy of the compound for experimental purposes.

Introduction

This compound, also known as xanthocillin X, is a natural product that was the first to be identified with an isocyanide functional group.[1][2] It is a yellow crystalline solid with a molecular weight of 288.31 g/mol .[1][2] this compound has demonstrated broad-spectrum antibiotic activity, showing potency against various difficult-to-treat Gram-negative bacteria, including Acinetobacter baumannii.[3][4][5] Its mechanism of action is an area of active research, with studies suggesting it may involve the dysregulation of heme biosynthesis or the inhibition of the MEK/ERK pathway.[1][3][4]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Weight | 288.31 g/mol | [1] |

| CAS Number | 580-74-5 | [1] |

| Appearance | Solid powder / Yellow crystals | [1][2] |

| Purity | >98% | [1] |

| Solubility | Soluble in DMSO | [1] |

Experimental Protocols

3.1. Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, use the following calculation:

-

Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L * 0.001 L * 288.31 g/mol * 1000 mg/g = 2.8831 mg

-

-

-

Weigh the this compound powder:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh out approximately 2.88 mg of this compound powder into the tube. Record the exact weight.

-

-

Add DMSO:

-

Based on the actual weight of the this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

-

Volume (µL) = (Mass (mg) / 288.31 g/mol ) / 0.010 mol/L * 1,000,000 µL/L

-

-

Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

-

Dissolve the this compound:

-

Vortex the tube until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

-

-

Aliquot and Store:

-

Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[1]

-

3.2. General Guidelines for Handling and Use

-

Stability: this compound is stable for several weeks during shipping at ambient temperature.[1] For long-term stability of the solid compound, store it in a dry, dark place at 0-4°C for the short term or -20°C for the long term.[1] Stock solutions in DMSO are generally stable for up to one month when stored in tightly sealed vials at -20°C.

-

Aseptic Technique: When preparing and handling stock solutions, always use sterile equipment and aseptic techniques to prevent microbial contamination.

-

Filter Sterilization: For applications requiring a sterile stock solution, filter the final solution through a 0.22 µm syringe filter that is compatible with DMSO (e.g., nylon or PTFE).[6]

Visualizations

Caption: Workflow for preparing this compound stock solution.

Caption: Proposed signaling pathways affected by this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. portal.fis.tum.de [portal.fis.tum.de]

- 4. Item - Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumannii via Dysregulation of Heme Biosynthesis - American Chemical Society - Figshare [acs.figshare.com]

- 5. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumannii via Dysregulation of Heme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eeescience.utoledo.edu [eeescience.utoledo.edu]

Application Notes and Protocols for Studying Heme Biosynthesis Pathways Using Xantocillin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Xantocillin, a potent isonitrile natural product, to investigate and perturb heme biosynthesis pathways. The unique mechanism of action of this compound, involving the sequestration of cellular heme, offers a valuable tool to study the regulation of this essential metabolic pathway and to explore novel antibacterial strategies.

Introduction to this compound and its Mechanism of Action

This compound is a broad-spectrum antibiotic with a novel mechanism of action that does not involve direct inhibition of enzymatic activity. Instead, it directly binds to and sequesters cellular heme.[1][2][3][4][5] This sequestration disrupts the delicate feedback regulation of the heme biosynthesis pathway, leading to an uncontrolled upregulation of porphyrin synthesis. The subsequent accumulation of these photosensitive molecules induces oxidative stress, ultimately resulting in bacterial cell death.[1] This makes this compound a powerful tool for studying the consequences of heme dysregulation and for investigating the cellular responses to porphyrin accumulation.

A key indicator of this compound's effect on heme biosynthesis was discovered through the sequencing of resistant Acinetobacter baumannii strains. These resistant mutants exhibited a conserved mutation in the gene encoding porphobilinogen synthase (PbgS), a crucial enzyme in the heme synthesis pathway.[1][2][3] This mutation resulted in an enzyme with impaired efficiency, leading to reduced heme production and consequently, a lower target concentration for this compound.[1][4]

Key Applications of this compound in Heme Biosynthesis Research

-

Inducing and Studying Porphyrin Accumulation: this compound treatment leads to a significant and measurable increase in intracellular porphyrin levels.[1] This allows researchers to study the cellular mechanisms for handling porphyrin overload, including efflux and detoxification pathways.

-

Investigating Heme-Mediated Regulation: By depleting the pool of regulatory heme, this compound can be used to probe the roles of heme in regulating gene expression, protein synthesis, and other cellular processes.

-

Screening for Novel Antibacterials: The unique mechanism of this compound provides a new target for antibacterial drug discovery. High-throughput screens can be designed to identify other compounds that disrupt heme homeostasis.

-

Understanding Bacterial Resistance Mechanisms: Studying the mutations that confer resistance to this compound, such as those in the PbgS enzyme, can provide insights into the adaptability of bacterial metabolic pathways.

Data Presentation: Quantitative Effects of this compound

While a specific binding affinity (Kd) for the this compound-heme interaction and a direct IC50 value for heme sequestration are not yet established in the literature, the following table summarizes the key quantitative observations of this compound's activity.

| Parameter | Organism | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | Acinetobacter baumannii | Nanomolar range | [1][2] |

| Porphyrin Accumulation | Acinetobacter baumannii | Significant increase in fluorescence (λex = 406 nm, λem = 612 nm) after 1h incubation with this compound. | [1] |

| Regulatory Heme Levels | Acinetobacter baumannii | Clear decrease in intracellular regulatory heme with increasing this compound concentration. | [1] |

Experimental Protocols

Here we provide detailed protocols for key experiments to study the effects of this compound on heme biosynthesis.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol determines the minimum concentration of this compound required to inhibit the visible growth of a bacterial strain.

Materials:

-

Bacterial strain of interest (e.g., Acinetobacter baumannii)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Bacterial Inoculum:

-

Inoculate a single bacterial colony into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking.

-

The next day, dilute the overnight culture in fresh medium to achieve a starting optical density at 600 nm (OD600) of approximately 0.05-0.1.

-

-

Prepare this compound Dilutions:

-